2,6-Dimethylphenol-d9 (Major)
Overview
Description
“2,6-Dimethylphenol-d9 (Major)” is also known as 2,6-Xylenol-d9, 1-Hydroxy-2,6-dimethylbenzene-d9, and 2,6-Dimethylphenol-d9 . It is a stable isotope labelled compound with a molecular formula of C8HD9O and a molecular weight of 131.22 . It is also commonly known as 2,6-dimethylphenol (DMP) and is a colorless solid .
Synthesis Analysis
The synthesis of 2,6-dimethylphenol-d9 involves selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenol-d9 is represented by the formula C8HD9O . The unlabelled version of this compound, 2,6-dimethylphenol, has a molecular formula of C8H10O .
Chemical Reactions Analysis
The oxidation of 2,6-dimethylphenol in supercritical water has been studied as a decomposition mechanism .
Physical And Chemical Properties Analysis
2,6-Dimethylphenol-d9 has a molecular weight of 131.22 . The unlabelled version, 2,6-dimethylphenol, has a molecular weight of 122.1644 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .
Safety And Hazards
Future Directions
The future directions of 2,6-Dimethylphenol-d9 research could involve its use in the synthesis of new chemical compounds as additives to lubricants, which ensure their highly efficient functioning over a long period of time . Another potential area of research could be the use of supercritical water oxidation as a method for the decomposition of 2,6-dimethylphenol .
properties
IUPAC Name |
3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-XVGWXEQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenol-d9 (Major) |
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